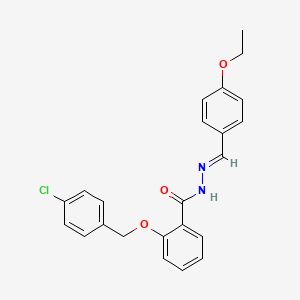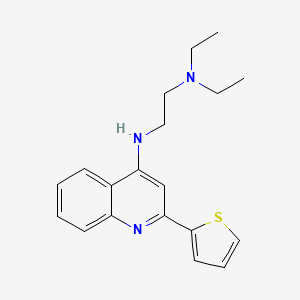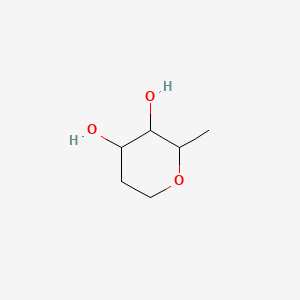
6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a methylanilino group, and a methylsulfanyl group attached to a pyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Methylanilino Group: The methylanilino group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrimidinone core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a thiol derivative reacts with the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The anilino and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy, anilino, and sulfanyl groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, the compound may inhibit enzyme activity or bind to receptors, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-(anilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the methyl group on the anilino moiety.
6-Hydroxy-5-(3-methylanilino)-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-thione: Contains a thione group instead of a ketone group.
Uniqueness
The uniqueness of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
88617-72-5 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylanilino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2S/c1-7-4-3-5-8(6-7)13-9-10(16)14-12(18-2)15-11(9)17/h3-6,13H,1-2H3,(H2,14,15,16,17) |
InChI Key |
SRRIRLNYDDYHRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(N=C(NC2=O)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)

![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)

